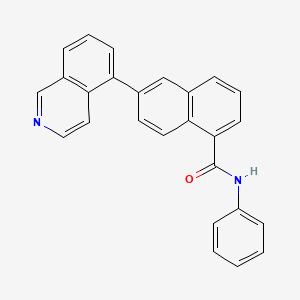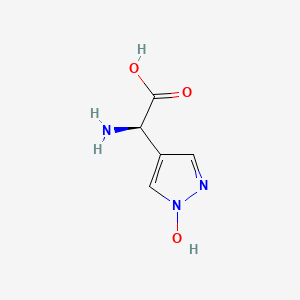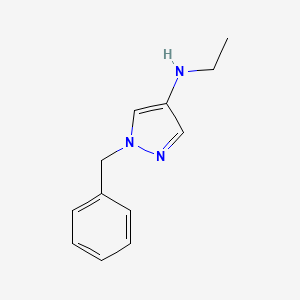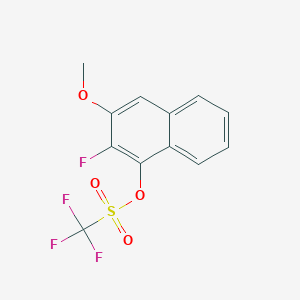
2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C12H8F4O4S and a molecular weight of 324.25 g/mol . This compound is known for its unique structural features, which include a naphthalene ring substituted with a fluoro group, a methoxy group, and a trifluoromethanesulfonate ester. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 2-fluoro-3-methoxynaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate ester . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate is used in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is employed in the preparation of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate involves its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the naphthalene ring .
Comparison with Similar Compounds
2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
2-Fluoro-3-methoxynaphthalene: Lacks the trifluoromethanesulfonate ester group, making it less reactive in substitution reactions.
3-Methoxynaphthalen-1-yl trifluoromethanesulfonate: Similar structure but without the fluoro group, which may affect its reactivity and applications.
2-Fluoronaphthalen-1-yl trifluoromethanesulfonate: Lacks the methoxy group, which can influence its chemical properties and reactivity.
Properties
Molecular Formula |
C12H8F4O4S |
|---|---|
Molecular Weight |
324.25 g/mol |
IUPAC Name |
(2-fluoro-3-methoxynaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H8F4O4S/c1-19-9-6-7-4-2-3-5-8(7)11(10(9)13)20-21(17,18)12(14,15)16/h2-6H,1H3 |
InChI Key |
DAOZBTDKZQNNLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


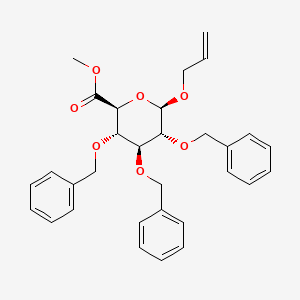
![2-(Bromomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B15207032.png)
![tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate](/img/structure/B15207051.png)
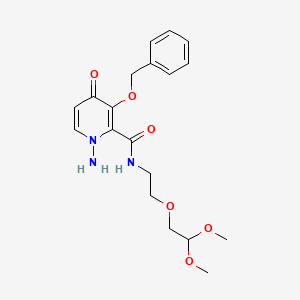
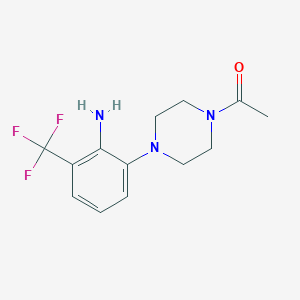

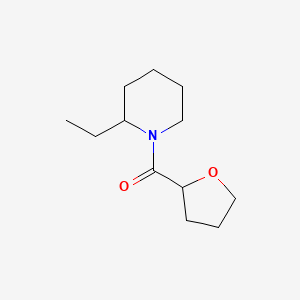
![2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)
